Acid-PEG2-SS-PEG2-Acid

概要

説明

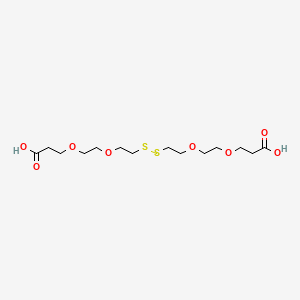

Acid-PEG2-SS-PEG2-Acid is a homobifunctional, cleavable polyethylene glycol linker with carboxylic acid groups at both termini. This compound is widely used in various scientific research fields due to its unique properties, such as its ability to form stable amide bonds and its cleavable disulfide bonds .

準備方法

Synthetic Routes and Reaction Conditions: Acid-PEG2-SS-PEG2-Acid can be synthesized through a series of chemical reactions involving polyethylene glycol and disulfide linkers. The carboxylic acid groups at both ends can be reacted with primary amines in the presence of activators such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) to form stable amide bonds .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, ensuring the compound meets the required standards for research and industrial applications .

化学反応の分析

Types of Reactions:

Substitution: The carboxylic acid groups can undergo substitution reactions with primary amines to form stable amide bonds.

Common Reagents and Conditions:

Reduction: Dithiothreitol (DTT) is commonly used to cleave the disulfide bonds.

Major Products:

科学的研究の応用

A. Drug Delivery Systems

Acid-PEG2-SS-PEG2-Acid is primarily employed in the development of antibody-drug conjugates (ADCs). The compound acts as a linker that connects antibodies to cytotoxic drugs, allowing for targeted delivery to cancer cells. This targeted approach minimizes systemic toxicity while enhancing therapeutic efficacy.

Mechanism of Action:

- Binding: The ADC binds to specific antigens on the surface of cancer cells.

- Internalization: The ADC-antigen complex is internalized into the cell.

- Cleavage: The acidic environment within lysosomes triggers the cleavage of the disulfide bond, releasing the cytotoxic drug inside the cell.

B. Bioconjugation

The compound is extensively used in bioconjugation reactions due to its ability to form stable conjugates with various biomolecules. This property is crucial for the development of diagnostic tools and therapeutics.

Applications in Bioconjugation:

- Labeling Proteins: Enhancing detection and analysis in proteomics.

- Formulating Therapeutics: Improving solubility and stability of drugs.

C. Industrial Applications

Beyond biomedical applications, this compound finds utility in industrial settings, particularly in the production of coatings and adhesives that require biocompatibility and stability.

A. Antibody-Drug Conjugates

Recent studies have demonstrated the effectiveness of this compound in constructing ADCs that show enhanced targeting capabilities against prostate cancer cells. For instance, a study involving a radiolabeled GRPR antagonist showed that ADCs utilizing this linker maintained high binding affinity and favorable biodistribution characteristics, indicating its potential for clinical applications in cancer imaging and therapy .

B. Controlled Release Mechanisms

Research has focused on tuning the disulfide bond cleavage rates to optimize drug release profiles in tumor microenvironments. Techniques such as surface plasmon resonance have been employed to quantitatively assess binding affinities and stability when conjugated with various biomolecules .

作用機序

The mechanism of action of Acid-PEG2-SS-PEG2-Acid involves its ability to form stable amide bonds and cleavable disulfide bonds. The carboxylic acid groups react with primary amines to form stable amide bonds, while the disulfide bonds can be cleaved under reducing conditions, allowing for controlled release of linked molecules . This property makes it an ideal linker for targeted drug delivery systems, where the release of the drug can be triggered by the reducing environment within cells .

類似化合物との比較

Acid-PEG2-SS-PEG2-Acid: Homobifunctional, cleavable polyethylene glycol linker with carboxylic acid groups at both termini.

Acid-PEG4-SS-PEG4-Acid: Similar to this compound but with a longer polyethylene glycol chain, providing increased solubility and flexibility.

Acid-PEG2-SS-PEG4-Acid: A variant with different chain lengths, offering different solubility and stability properties.

Uniqueness: this compound is unique due to its balanced chain length, providing optimal solubility and stability for various applications. Its cleavable disulfide bonds and carboxylic acid groups make it highly versatile for use in targeted drug delivery and other research applications .

生物活性

Acid-PEG2-SS-PEG2-Acid is a specialized polymeric compound utilized extensively in biomedical research, particularly in the development of targeted drug delivery systems. This compound features a polyethylene glycol (PEG) backbone with disulfide linkages and terminal carboxylic acid groups, which enhance its solubility and facilitate bioconjugation reactions. This article delves into the biological activity of this compound, highlighting its mechanisms of action, applications in drug delivery, and relevant case studies.

Targeting and Internalization

This compound serves primarily as a linker in antibody-drug conjugates (ADCs). The mechanism involves the following steps:

- Binding : The ADC formed with this compound binds to specific antigens on the surface of cancer cells.

- Internalization : Once bound, the ADC-antigen complex is internalized into the cell.

- Release Mechanism : The acidic environment within lysosomes triggers the cleavage of the disulfide bond in this compound, releasing the cytotoxic drug specifically within the cancer cell.

This targeted delivery system minimizes systemic toxicity while maximizing therapeutic efficacy against cancer cells.

This compound exhibits significant biocompatibility and stability in biological environments. The compound's unique disulfide bond allows for controlled release under reducing conditions, which are typical in tumor microenvironments or within cells.

Table 1: Comparison of Similar Compounds

| Compound Name | Functional Groups | Unique Features |

|---|---|---|

| Azido-SS-PEG2-Acid | Azido and Disulfide | Suitable for copper-catalyzed click chemistry |

| Bromo-PEG2-Acid | Bromide and Carboxylic Acid | Excellent leaving group for nucleophilic substitutions |

| Azido-C2-SS-PEG2-C2-Acid | Azido and Disulfide | Designed specifically for ADC applications |

This table illustrates how this compound stands out due to its dual functionalities, providing enhanced solubility and controlled release capabilities not found in other similar compounds.

Applications in Drug Delivery

This compound is primarily employed in:

- Antibody-drug Conjugates (ADCs) : Enhances the specificity and efficacy of cancer therapies by delivering cytotoxic agents directly to malignant cells.

- Bioconjugation : Facilitates the formation of stable amide bonds with primary amines using coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl) carbodiimide) and HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

- Controlled Release Systems : Due to its cleavable disulfide bond, it allows for a timed release of therapeutic agents in response to specific cellular conditions.

Case Study 1: Efficacy in Cancer Treatment

A study demonstrated that ADCs utilizing this compound showed significantly improved targeting and reduced off-target effects in prostate cancer models. Mice injected with these conjugates exhibited a marked reduction in tumor size compared to controls receiving non-targeted therapies .

Case Study 2: Pharmacokinetics

Research indicated that ADCs formed with this compound maintained stability in circulation, preventing premature drug release. This property was crucial for enhancing the pharmacokinetics of therapeutic agents, leading to improved biodistribution profiles .

特性

IUPAC Name |

3-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethyldisulfanyl]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26O8S2/c15-13(16)1-3-19-5-7-21-9-11-23-24-12-10-22-8-6-20-4-2-14(17)18/h1-12H2,(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZKZHEPGHNBGKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCSSCCOCCOCCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501234279 | |

| Record name | 4,7,14,17-Tetraoxa-10,11-dithiaeicosanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501234279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1807539-10-1 | |

| Record name | 4,7,14,17-Tetraoxa-10,11-dithiaeicosanedioic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1807539-10-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,7,14,17-Tetraoxa-10,11-dithiaeicosanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501234279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。